REACTION_CXSMILES
|
CC(OC([NH:8][C:9]1[C:14]([C:15]([O:17]C)=[O:16])=[C:13]([F:19])[C:12]([F:20])=[CH:11][CH:10]=1)=O)(C)C.FC(F)(F)C(O)=O.[OH-].[Li+].Cl>C(Cl)Cl.C(OCC)(=O)C.O>[NH2:8][C:9]1[C:14]([C:15]([OH:17])=[O:16])=[C:13]([F:19])[C:12]([F:20])=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
methyl 6-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2,3-difluorobenzoate
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC1=CC=C(C(=C1C(=O)OC)F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oily residue under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in tetrahydrofuran (150 mL)
|
Type
|
WAIT
|
Details
|
The resulting mixture was rapidly stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was added until the pH
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with brine
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=C1C(=O)O)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22 mmol | |
AMOUNT: MASS | 3.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 114.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |